Cystatin-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
DTHISEKIIDCNDIG |
Origin of Product |
United States |
Molecular and Genetic Architecture of Cystatin 2
Gene Structure and Genomic Localization of the CST2 Gene
The human CST2 gene is located within the cystatin locus on chromosome 20. wikipedia.orgnih.govnih.gov Specifically, its genomic location is mapped to band 20p11.21. wikipedia.orggenecards.orgnih.gov The CST2 gene is a protein-coding gene and comprises 3 exons. nih.govnih.gov The majority of type 2 cystatin genes and pseudogenes are clustered at this locus on chromosome 20. wikipedia.orgnih.govnih.gov
The genomic context of the CST2 gene on different assemblies is provided below:
| Assembly | Chromosome | Location (Start - End) | Strand | Exon Count |
| GRCh38.p14 | 20 | 23,823,769 - 23,826,729 | Complement | 3 |
| T2T-CHM13v2.0 | 20 | 23,883,461 - 23,886,421 | Complement | 3 |
| GRCh37.p13 (Previous) | 20 | 23,804,406 - 23,807,366 | Complement | 3 |
Data based on NCBI Gene information for CST2. nih.gov
Transcriptional Regulation Mechanisms of CST2 Expression
Transcriptional regulation is a key mechanism controlling gene expression, involving the control of RNA synthesis from DNA. In eukaryotes, this process is complex and includes the interaction of DNA-binding transcription factors with specific DNA sequences like promoters and enhancers. consensus.app
While specific detailed mechanisms for CST2 transcriptional regulation are not extensively detailed in the provided search results, general mechanisms of transcriptional control in eukaryotes involve factors that bind to promoter regions to initiate or repress transcription. consensus.app The GeneCards entry for CST2 lists potential transcription factor binding sites in the CST2 gene promoter, including Nkx5-1 and Zic1, identified by QIAGEN. genecards.org
Research on other cystatins, such as Cystatin C (CST3), indicates that their mRNA levels can be associated with genetic variation and transcriptionally coregulated by other genes, including those involved in Type-I interferon signaling. escholarship.orgoup.comnih.gov This suggests potential complex regulatory networks that might also influence CST2 expression.
Protein Architecture and Conserved Structural Motifs of Cystatin-2
This compound is a small secreted protein, typically around 13-14 kDa in size. nih.govnih.gov It is composed of approximately 141 amino acids and has a calculated molecular mass of 16445 Da. genecards.org As a member of the type 2 cystatin family, it shares a common three-dimensional structure. nih.gov This structure consists of a core of five antiparallel beta-sheets wrapped around a central alpha-helix. nih.govnih.govebi.ac.uk The peptide sequence folds into a structure where the five beta sheets are arranged in an antiparallel form, covering the alpha helix at the top. nih.gov
Cystatins, including type 2 cystatins like this compound, possess conserved structural motifs crucial for their function as cysteine protease inhibitors. nih.govnih.govpeerj.com These motifs form a wedge-shaped structure that interacts with and blocks the active site of target cysteine proteases, such as papain-like cysteine proteases and legumain-type proteases. nih.govnih.govpeerj.comfrontiersin.orgmdpi.com
Three typical conserved motifs are found in most active cystatins:
An N-terminal glycine (B1666218) residue. nih.govnih.govfrontiersin.orgoup.com
A glutamine-X-valine-X-glycine (QxVxG) motif located in a hairpin loop (specifically between beta-strands two and three). nih.govebi.ac.uknih.govpeerj.comfrontiersin.orgoup.com
A second C-terminus hairpin loop containing proline-tryptophan (PW) residues. nih.govfrontiersin.orgoup.com
These motifs directly bind to the active center of cysteine proteases, leading to the inhibition of their catalytic activity. nih.gov While these motifs are generally conserved, some variations can occur, particularly in certain members or subtypes of the cystatin superfamily. nih.govfrontiersin.orgoup.com
Post-Translational Modifications and Protein Processing of this compound
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. consensus.app Cystatins undergo various PTMs and processing events. nih.govnih.govacs.orgresearchgate.net
Type 2 cystatins, including this compound, are secreted proteins and typically contain a signal sequence that is cleaved during protein processing. nih.govplos.org This cleavage is a co- or post-translational event. oup.com
Specific PTMs identified in salivary cystatins, which include this compound (Cystatin SA), include phosphorylation, N-terminal processing, and oxidation. nih.govacs.org Research using top-down high-resolution mass spectrometry has characterized various proteoforms of salivary cystatins, revealing modifications such as phosphorylation and N-terminal truncations. nih.govacs.org
While glycosylation is a common PTM in some cystatins, particularly type 3 kininogens and some type 2 members like Cystatin C, plant cystatins are generally reported to lack glycosylation sites. nih.govebi.ac.ukwikipedia.org The provided information specifically for this compound (Cystatin SA) highlights phosphorylation, N-terminal processing, and oxidation as relevant modifications. nih.govacs.org
Some cystatins, like Cystatin beta, can also undergo modifications such as glutathionylation or dimerization via disulfide bonds, which can affect their inhibitory activity. nih.govresearchgate.net Cystatin C, another type 2 cystatin, has two disulfide bonds and can form dimers by exchanging subdomains. ebi.ac.ukwikipedia.org Type 2 cystatins generally contain disulfide bonds, typically one or two. nih.govebi.ac.ukmdpi.complos.org this compound, as a type 2 cystatin, is expected to contain disulfide bonds. nih.govnih.gov
The study of PTMs and polymorphisms in salivary cystatins, including Cystatin SA, is considered important for understanding their functional diversity and potential roles as biomarkers in various health and disease states. nih.govacs.org
Biosynthesis, Expression Patterns, and Cellular Dynamics of Cystatin 2
Cell-Specific and Tissue-Specific Expression Profiles of Cystatin-2
This compound exhibits a differential and tissue-specific expression pattern in adult human tissues. Its expression is primarily restricted to the submandibular and parotid glands nih.govsinobiological.com. Immunohistochemistry studies have localized its expression to the serous-type secretory end pieces within these glands nih.gov. While present in submandibular and sublingual saliva, this compound is notably absent from parotid saliva at the protein level sinobiological.comsinobiological.com. Beyond the salivary glands, CST2 expression has also been observed in other tissues, including the lacrimal gland, epithelial lining of the gallbladder and seminal vesicle, tracheal glands, kidney, and prostate, albeit with varying expression levels and co-expression patterns with other cystatins nih.gov.
In Caenorhabditis elegans, a cystatin protein designated cpi-2, which functions as a cysteine protease inhibitor, shows expression in embryos, larvae, and adults. At the protein level, it is expressed in the ecdysed cuticle during molting and in intestinal, hypodermal, and pharyngeal cells in embryos and larvae uniprot.org.
Here is a summary of the tissue-specific expression of human this compound:
| Tissue/Fluid | Expression Level (Human) | Notes | Source |
| Submandibular Gland | High | Localized to serous-type secretory end pieces | nih.govsinobiological.com |
| Parotid Gland | Detected | Localized to serous-type secretory end pieces | nih.govsinobiological.com |
| Sublingual Saliva | Detected (protein level) | sinobiological.comsinobiological.com | |
| Submandibular Saliva | Detected (protein level) | sinobiological.comsinobiological.com | |
| Parotid Saliva | Absent (protein level) | sinobiological.comsinobiological.com | |
| Lacrimal Gland | Detected | Co-expressed with CST1 and CST4 | nih.gov |
| Gallbladder (epithelial) | Detected | Co-expressed with CST1 and CST4 | nih.gov |
| Seminal Vesicle | Detected | Co-expressed with CST1 and CST4 | nih.gov |
| Tracheal Glands | Detected | CST1 product detected | nih.gov |
| Kidney | Detected | CST4 product detected, Cystatin C (CST3) is highly expressed wikipedia.orgnih.gov | nih.gov |
| Prostate | Detected | CST4 product detected | nih.gov |
| Tears | High | Found at high levels | nih.gov |
| Seminal Plasma | High | Found at high levels | nih.gov |
Note: Expression patterns can vary across species and developmental stages.
Regulation of this compound Expression in Different Biological Contexts
The regulation of this compound expression is not as extensively documented as that of some other cystatins, such as Cystatin C (CST3), which is considered a housekeeping gene ubiquitously expressed in all nucleated cells nih.govwikipedia.orgarchivesofmedicalscience.comreumatologiaclinica.org. However, the differential and tissue-specific expression of this compound suggests that its regulation is tightly controlled nih.govsinobiological.com.
Studies on other type 2 cystatins provide insights into potential regulatory mechanisms. For instance, Cystatin A (CSTA), a type 1 cystatin, is an estrogen-regulated gene in breast cancer cells, and its expression can be influenced by DNA methylation in its intron-2 biorxiv.org. Cystatin F (CST7) expression is limited to hematopoietic cells and is upregulated during dendritic cell maturation, suggesting a role in immune regulation sinobiological.com. While these examples pertain to other cystatins, they highlight the potential for hormonal, epigenetic, and context-specific regulation within the cystatin superfamily.
In the developing submandibular gland, analysis of CST1, CST2, CST4, and CST5 mRNA levels demonstrated a coordinate upregulation of expression between 3.5 and 9 months of age, indicating developmental regulation of this compound expression nih.gov.
Subcellular Localization and Intracellular Trafficking of this compound
As a type 2 cystatin, this compound is synthesized with a signal peptide, characteristic of secreted proteins scispace.comcellapplications.comnih.gov. This signal peptide directs the protein into the endoplasmic reticulum and through the secretory pathway nih.gov. The predicted subcellular localization for CST2 is secreted cloud-clone.comproteinatlas.org. UniProt also indicates extracellular space and vesicle localization uniprot.org.
While type 2 cystatins are primarily considered extracellular inhibitors, there is increasing evidence for their intracellular functions and internalization nih.govresearchgate.net. Studies on Cystatin C have shown that it can be internalized by cells from the extracellular environment through an uptake process, leading to its presence in endocytic cellular compartments and inhibition of cathepsin activities within the lysosomal system nih.govarchivesofmedicalscience.comnih.gov. Similarly, Cystatin F, despite being a secreted protein, acts predominantly intracellularly and is redirected from the secretory pathway to endo/lysosomal compartments via mannose-6-phosphate (B13060355) receptors frontiersin.org. Although specific detailed research findings on the intracellular trafficking of this compound are limited in the provided search results, the general mechanisms observed for other type 2 cystatins suggest that this compound, after secretion, could potentially be internalized by cells and exert intracellular effects.
In C. elegans, the cystatin cpi-2 localizes to the cytoplasm, secreted spaces, cytoplasmic granules, and yolk granules in the developing oocyte uniprot.org.
Secretion Mechanisms and Extracellular Distribution of this compound
This compound is a secreted protein sinobiological.comsinobiological.comcloud-clone.comproteinatlas.org. The presence of a signal peptide in its precursor sequence facilitates its entry into the classical secretory pathway, involving the endoplasmic reticulum and Golgi apparatus, leading to its release into the extracellular space scispace.comcellapplications.comnih.gov.
Once secreted, this compound is found in various body fluids and secretions, including saliva (submandibular and sublingual), tears, and seminal plasma, where it is present at high levels nih.govsinobiological.comsinobiological.com. The distribution of this compound in these extracellular environments is consistent with its proposed protective functions as a cysteine protease inhibitor in these locations, such as in the oral cavity nih.govsinobiological.com.
The extracellular distribution of this compound allows it to interact with and inhibit extracellular cysteine proteases. This function is crucial for regulating proteolytic activity in the extracellular milieu, which is involved in various physiological and pathological processes nih.gov.
Biochemical Mechanisms of Action of Cystatin 2
Cysteine Protease Inhibitory Activity
Cystatins are known for their ability to inhibit cysteine proteases through tight and reversible binding in a substrate-competing mechanism, forming an equimolar complex with the protease. cellapplications.com This inhibitory activity is crucial for regulating various physiological processes by controlling the potentially destructive actions of these enzymes. researchgate.net
Specificity and Binding Affinity for Papain-like Cysteine Cathepsins
Type 2 cystatins are natural inhibitors of cysteine cathepsins, which are lysosomal cysteine proteases involved in numerous biological processes such as protein degradation and post-translational cleavage. nih.govmdpi.com While the cystatin superfamily shares a common fold and inhibits cysteine proteases through a tripartite edge involving the N-terminal region and two loop regions (L1 and L2), their inhibitory affinities for different cathepsins vary significantly. plos.org
Cystatin-2 (CST2) is a secreted thiol protease inhibitor. jcancer.org While the search results highlight the inhibitory activity of other type 2 cystatins like Cystatin C, E/M, and F against various cathepsins (B, L, S, H, K, V), specific detailed data on the binding affinity of this compound for individual papain-like cysteine cathepsins is less prominent in the provided snippets compared to other family members like Cystatin C. nih.govplos.orgfrontiersin.orgnih.govembopress.org
However, the general mechanism involves the cystatin inserting a wedge-shaped hairpin loop into the active-site cleft of the cathepsin. aacrjournals.org The conserved regions, including the N-terminal segment and the L1 and L2 loops, contribute to the binding affinity, with varying degrees of importance depending on the specific cystatin-cathepsin pair. plos.orgnih.govresearchgate.net For instance, the L1 loop can play an instrumental role in directing the interaction profile. plos.org
Interaction and Inhibition of Legumain (Asparaginyl Endopeptidase)
In addition to cysteine cathepsins, some members of the type 2 cystatin family, including Cystatin C, E/M, and F, can inhibit asparaginyl endopeptidase, also known as legumain (peptidase family C13). nih.govmdpi.comresearchgate.net Cystatin E/M is reported to be a particularly potent inhibitor of legumain. nih.govmdpi.comresearchgate.net
The inhibition of legumain by these cystatins occurs through a distinct mechanism compared to cathepsin inhibition. mdpi.comresearchgate.net A conserved asparagine residue (Asn39 in Cystatin C) located in a legumain-specific exosite loop, different from the cathepsin inhibitory site, directly binds to the active site of legumain in a substrate-like manner. mdpi.comresearchgate.netresearchgate.net This interaction leads to competitive inhibition of legumain's asparaginyl endopeptidase activity. mdpi.comresearchgate.net The resulting enzyme-inhibitor complex can be stabilized by electrostatic interactions and remains stable at pH values above 6. mdpi.comresearchgate.net Although the inhibitor can be processed after the Asn39 residue, the cleavage products may remain bound to the enzyme due to exosite interactions. researchgate.net
While this compound is mentioned as a type 2 cystatin that regulates legumain, detailed information specifically on this compound's interaction and inhibition kinetics with legumain, comparable to that available for Cystatin E/M, is not explicitly provided in the search results. nih.govmdpi.com
Quantitative Analysis of Enzyme-Inhibitor Kinetics
Quantitative analysis of the interaction between cystatins and their target proteases typically involves determining parameters such as the inhibition constant (Ki) and association/dissociation rate constants (kon/koff). These values provide insights into the potency and nature of the enzyme-inhibitor interaction.
Studies on other cystatins, like Cystatin C and small-molecule inhibitors of cathepsins, provide examples of such kinetic analyses. For instance, a study investigating a small-molecule inhibitor of human cathepsin L reported a Ki of 0.29 nM with kon = 153,000 M⁻¹s⁻¹ and koff = 4.40 × 10⁻⁵ s⁻¹. unc.edu Another study noted that the inhibitory affinities of human type 1 and 2 cystatins towards cathepsin L1 differ notably, with Cystatin C showing high affinity and other cystatins exhibiting significantly lower inhibitory activity. plos.org Cystatin E/M has a reported Ki of 1.6 pM for legumain, highlighting its high potency. researchgate.netmdpi.com
While the general principles of enzyme-inhibitor kinetics apply to this compound, specific kinetic parameters (Ki, kon, koff) for this compound interacting with its target proteases (papain-like cathepsins and potentially legumain) were not found in the provided search results. The affinity of cystatins for cathepsins can be influenced by residues in the binding regions, such as Leu9 in Cystatin C, which confers selectivity. nih.govresearchgate.net
Table 1 provides examples of kinetic parameters for interactions involving other cystatins and protease inhibitors, illustrating the type of data used in quantitative analysis of enzyme-inhibitor kinetics.
Table 1: Examples of Enzyme-Inhibitor Kinetic Parameters
| Inhibitor | Target Enzyme | Ki (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Source |
| Small-molecule Oxocarbazate (CID 23631927) | Human Cathepsin L | 0.29 | 153,000 | 4.40 x 10⁻⁵ | unc.edu |
| Cystatin E/M | Legumain | 0.0016 | - | - | researchgate.netmdpi.com |
| Cystatin C variant (lacking R8, L9, V10, W106 side chains) | Cathepsin S | 10 | - | - | nih.gov |
| Cystatin A (stefin A) L73A mutant | Papain | ~300 | - | Increased | researchgate.net |
| Cystatin A (stefin A) L73A mutant | Cathepsin B | ~4000 | - | Increased | researchgate.net |
Non-Protease Inhibitory Functions and Molecular Modulatory Pathways
Beyond their well-established role as protease inhibitors, type 2 cystatins, including this compound, have been shown to possess non-protease inhibitory functions and can modulate several important molecular pathways. nih.gov These functions contribute to their diverse biological roles, which extend beyond simple protease inhibition. nih.govmdpi.com
For example, Cystatin C has been shown to regulate cell proliferation and can target protease-dependent and -independent pathways. aacrjournals.org Research indicates that Cystatin C can antagonize Transforming Growth Factor β (TGF-β) signaling by physically interacting with the TGF-β type II receptor and inhibiting TGF-β binding. aacrjournals.org This highlights a mechanism by which cystatins can modulate cellular responses independent of their protease inhibitory activity.
Parasite cystatins, which include type 2 cystatins, have also been shown to modulate immune responses through mechanisms that may be unrelated to cysteine protease inhibition. mdpi.comasm.org These can involve modulating cytokine production, such as inducing IL-10 secretion from macrophages and dendritic cells, and influencing signaling pathways like p38, ERK (MAPK), and STAT. mdpi.com While these examples are from parasite cystatins, they illustrate the potential for type 2 cystatins to engage in broader molecular modulation.
The specific non-protease inhibitory functions and molecular pathways modulated by this compound are not extensively detailed in the provided search results. However, the general concept that type 2 cystatins have roles beyond protease inhibition and can influence various cellular processes and signaling cascades is established. nih.govaacrjournals.orgmdpi.com
Physiological Roles and Biological Functions of Cystatin 2
Regulation of Cellular Proteostasis and Protein Turnover
Cellular proteostasis, the maintenance of cellular protein balance, is a critical process involving the coordinated synthesis, folding, trafficking, and degradation of proteins. researchgate.net Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental aspect of proteostasis. researchgate.net Cysteine proteases, particularly cathepsins, play significant roles in protein degradation pathways, including those within lysosomes. nih.govnih.gov
As an inhibitor of cysteine proteases, Cystatin-2 is implicated in regulating these proteolytic events. By controlling the activity of cathepsins, this compound can influence the rate of protein degradation, thereby contributing to the maintenance of cellular proteostasis and modulating protein turnover. nih.govnih.gov While much of the detailed research in this area has focused on other cystatins like Cystatin C, the shared inhibitory function within the type 2 family suggests a similar role for this compound in these fundamental cellular processes. nih.govarchivesofmedicalscience.com
Modulation of Immune Responses and Anti-inflammatory Mechanisms
Type 2 cystatins are recognized as immune modulators, largely due to their ability to inhibit cathepsins and legumain, enzymes that participate in inflammatory responses and immune cell activation. nih.gov By suppressing the activity of these proteases, type 2 cystatins, including this compound, can exert immunosuppressive and anti-inflammatory effects. nih.gov
Research indicates that type 2 cystatins play roles in the maturation of dendritic cells (DCs) and the neutralization of cytotoxic lymphocyte cytotoxicity. nih.gov Some members of this family can also act as ligands to activate anti-inflammatory pathways. nih.gov While specific detailed research findings solely on this compound's role in immune modulation are less extensive compared to other type 2 cystatins like Cystatin C and Cystatin SN, the general function of type 2 cystatins as inhibitors of immune-activating proteases supports the likely involvement of this compound in these processes. nih.govresearchgate.net Studies on other SD-type cystatins (CST1, CST4, and CST5), which are closely related to CST2 and also found in saliva, suggest their participation in immune response regulation, although the precise mechanisms for CST2 require further investigation. researchgate.net
Influence on Cellular Proliferation, Differentiation, and Apoptosis Pathways
Cysteine proteases are involved in various cellular processes, including those that govern cell growth, differentiation, and programmed cell death (apoptosis). archivesofmedicalscience.comresearchgate.net The inhibitory action of cystatins on these proteases can therefore impact these pathways.
Studies on other type 2 cystatins, such as Cystatin C and Cystatin D, have shown effects on cell proliferation and apoptosis. For instance, Cystatin C has been reported to influence cell proliferation and apoptosis pathways, and in some contexts, it can enhance apoptosis induced by oxidative stress and decrease the proliferation of certain cell types, like leukemic cells. archivesofmedicalscience.comresearchgate.netnih.gov Conversely, some studies on Cystatin C in specific cancer cell lines have indicated no significant effect on proliferation but a reverse relationship with apoptosis. e-century.us
Recent research focusing specifically on CST2 has revealed its potential role in promoting cell proliferation and regulating the cell cycle in certain cancers, such as serous ovarian cancer. nih.gov Findings indicate that upregulation of CST2 is correlated with advanced characteristics and unfavorable prognoses in this context. nih.gov Functionally, CST2 was shown to promote cell proliferation and orchestrate the G1-to-S phase transition, potentially through activating the Wnt-β-catenin signaling pathway. nih.gov This highlights that the influence of this compound on cellular proliferation and apoptosis can be complex and context-dependent, potentially varying between different cell types and physiological or pathological conditions.
Roles in Tissue Development and Maintenance
The regulation of proteolytic activity is essential for tissue remodeling, development, and maintenance. Cysteine proteases are involved in the degradation of extracellular matrix proteins, a process crucial for tissue structure and function. nih.govprospecbio.com
This compound, being present in secretions like saliva and tears, is likely involved in maintaining the health and integrity of the tissues exposed to these fluids, such as the oral cavity and eyes. ontosight.aimapmygenome.inresearchgate.net Other closely related salivary cystatins (CST1, CST4, and CST5) are also thought to play important roles in maintaining a healthy oral environment. researchgate.net While direct detailed studies specifically on this compound's role in the development and maintenance of various tissues are limited in the provided search results, the general function of type 2 cystatins in regulating extracellular matrix degradation and their presence in specific tissues suggest a role for this compound in these processes. nih.govprospecbio.com For example, Cystatin A, a type 1 cystatin, is known to play a role in epidermal development and maintenance. prospecbio.com
Involvement in Reproductive Physiology and Processes
This compound is found at high levels in seminal plasma. wikipedia.orgontosight.aimapmygenome.in This localization suggests a potential role in male reproductive physiology. Other members of the type 2 cystatin family are also predominantly expressed in the male reproductive tract, including CST8 (CRES), CST9 (Testatin), and CST11. oup.com
The presence of this compound in seminal fluid, where active proteases are involved in processes required for sperm function, suggests it might regulate these proteolytic events. ontosight.aidissertation.com While the exact physiological role of this compound in reproduction is not fully elucidated in the provided information, the expression pattern of several type 2 cystatins in reproductive tissues points towards their involvement in processes such as sperm maturation and the maintenance of the reproductive tract environment. oup.comdissertation.com For instance, CST8 is expressed in the epididymis and testis and is localized to the epididymal lumen and sperm acrosome, compartments containing proteases important for sperm function. dissertation.com
Investigation of Antimicrobial and Antiviral Properties
Some members of the cystatin superfamily, including type 2 cystatins, have been investigated for their potential antimicrobial and antiviral properties. nih.govcapes.gov.brresearchgate.net These properties may contribute to the protective functions of cystatins in various bodily secretions. ontosight.aimapmygenome.in
Studies have shown that certain cystatins, such as chicken cystatin and human cystatins, can inhibit the growth of specific bacteria, including Porphyromonas gingivalis, a pathogen implicated in periodontal disease. nih.govresearchgate.netresearchgate.net The mechanism behind this antimicrobial effect may involve the inhibition of proteolytic activity necessary for bacterial growth. researchgate.netresearchgate.net Additionally, some cystatins, like Cystatin C, have demonstrated antiviral activity against certain viruses, such as coronavirus. nih.govresearchgate.net
While direct studies specifically detailing the antimicrobial and antiviral properties of this compound are limited in the provided search results, its classification as a type 2 cystatin and its presence in secretions known to have protective roles against pathogens suggest that this compound may also possess such properties. ontosight.aimapmygenome.innih.govcapes.gov.brresearchgate.net Research on other SD-type cystatins supports the idea that these salivary cystatins have anti-microbial functions against various bacterial strains. researchgate.netresearchgate.net
Here is a summary of some research findings related to the functions of this compound and other type 2 cystatins:
| Cystatin Type | Function/Role | Research Finding Highlights | Source |
| Type 2 Cystatins (General) | Immune Modulation, Anti-inflammatory | Inhibit cathepsins and legumain, suppress inflammatory responses, influence DC maturation, neutralize cytotoxic lymphocytes, activate anti-inflammatory pathways. | nih.gov |
| This compound (CST2) | Cell Proliferation, Cell Cycle Regulation in Cancer | Upregulated in serous ovarian cancer, promotes proliferation, regulates G1-to-S transition, potentially via Wnt-β-catenin pathway. | nih.gov |
| Cystatin C (CST3) | Neuroprotection, Autophagy, Cell Proliferation, Apoptosis | Induces autophagy, protects against neurodegenerative conditions, influences cell proliferation and apoptosis. | archivesofmedicalscience.comresearchgate.net |
| Cystatin C (CST3) | Antimicrobial/Antiviral | Inhibits growth of P. gingivalis, effective against coronavirus replication. | nih.govresearchgate.net |
| SD-Type Cystatins (CST1, CST2, CST4, CST5) | Oral Health, Antimicrobial | Important for healthy oral environment, show anti-microbial function against bacteria like P. gingivalis. | researchgate.netresearchgate.net |
| CST8 (CRES) | Reproductive Physiology | Preferential expression in epididymis, localized to epididymal lumen and sperm acrosome, potentially regulates proteolysis for sperm function. | dissertation.com |
Mechanistic Insights into Pathological Involvement
Contributions to Neurodegenerative Disease Mechanisms
The involvement of cystatins, particularly cystatin C (CST3), in neurodegenerative diseases has garnered significant attention. archivesofmedicalscience.comarchivesofmedicalscience.comfrontiersin.org While research has heavily focused on cystatin C, the broader role of type 2 cystatins like cystatin-2 in these complex conditions is an active area of investigation. archivesofmedicalscience.comarchivesofmedicalscience.com
Aberrant protein aggregation is a hallmark of many neurodegenerative disorders. archivesofmedicalscience.com Cystatin C has been shown to interact with and influence the aggregation of amyloid-beta (Aβ), a key component of the plaques found in Alzheimer's disease. archivesofmedicalscience.comnih.gov Some studies suggest that cystatin C can bind to Aβ, potentially preventing its aggregation and offering partial protection to neurons against Aβ toxicity. archivesofmedicalscience.comnih.gov Maintaining a balance between cystatin C and cathepsin B may be critical for controlling Aβ deposition and facilitating the clearance of amyloid deposits. nih.gov Studies in transgenic animal models have indicated that increased cystatin C expression can diminish Aβ deposition. nih.gov
While direct research specifically on this compound's role in aberrant protein aggregation and clearance in neurodegenerative diseases is less extensively documented compared to cystatin C, the functional similarities within the type 2 cystatin family suggest potential involvement. The ability of type 2 cystatins to inhibit cysteine cathepsins, which are involved in protein degradation, points to a potential role in modulating the cellular machinery responsible for clearing misfolded or aggregated proteins. nih.govnih.govarchivesofmedicalscience.com An imbalance between proteases and their inhibitors, such as cystatins, can lead to excessive proteolysis, contributing to abnormal tissue morphology or neuronal cell death. archivesofmedicalscience.comarchivesofmedicalscience.com
Cystatins have been implicated in the response of the nervous system to neuronal degeneration. nih.gov While the precise role of this compound in neuronal cell survival and functional integrity in neurodegenerative contexts is still being elucidated, studies on other cystatins, such as cystatin B (CSTB) and cystatin C, provide insights into potential mechanisms. nih.govjneurosci.orgchildrenshospital.orgfrontiersin.org
Cystatin C, for instance, has demonstrated neuroprotective effects against various toxic stimuli in vitro, suggesting that therapeutic approaches aimed at increasing its levels or mimicking its action could be beneficial in neurological disorders. nih.govnih.gov These protective roles may involve pathways dependent on the inhibition of cysteine proteases like cathepsin B, or through the induction of autophagy and promotion of proliferation. nih.govfrontiersin.org Autophagy is a critical cellular process for clearing misfolded proteins and damaged organelles, and its induction can help prevent the accumulation of abnormal protein aggregates. frontiersin.org
Research on cystatin B has shown that its deficiency sensitizes neurons to oxidative stress, and this predisposition to oxidative stress-induced neuronal death is mediated by the lysosomal protease Cathepsin B. nih.govjneurosci.orgchildrenshospital.org This highlights the importance of the balance between cystatins and cathepsins in maintaining neuronal health and survival. While direct evidence for this compound's specific impact on neuronal survival and integrity through these exact pathways requires further investigation, its function as a cysteine protease inhibitor positions it as a potential modulator of processes critical for neuronal homeostasis.
Role in Aberrant Protein Aggregation and Clearance Pathways
Mechanisms in Cancer Progression and Metastasis
This compound, along with other type 2 cystatins, plays a complex and often dual role in cancer progression and metastasis. dovepress.comnih.govresearchgate.netsci-hub.se Their influence stems from their ability to regulate cysteine cathepsins and legumain, enzymes frequently involved in tumorigenesis, as well as through protease-independent mechanisms. nih.govresearchgate.net
The role of type 2 cystatins in cancer is intricate, exhibiting both anti-tumorigenic and pro-tumorigenic effects depending on the cancer type, stage, and the specific tumor microenvironment. dovepress.comnih.govresearchgate.netsci-hub.se
Some type 2 cystatins, including this compound (CST1), have been found to be downregulated in certain cancer tissues compared to normal tissues, suggesting a potential tumor suppressor role. dovepress.comamegroups.org For example, low expression of cystatin SN (CST1) was observed in esophageal squamous cell carcinoma (ESCC) cancer tissues compared to peritumoral normal tissues, and high expression correlated with more favorable survival in ESCC patients. dovepress.com Similarly, Cystatin D (CST5) has been identified as a candidate tumor suppressor gene, and its expression decreases in human colorectal tumorigenesis. nih.gov
Conversely, in other cancer types, high expression of cystatin SN has been associated with poor prognosis, recurrence, and metastasis, indicating a pro-tumorigenic role. dovepress.com This includes cancers such as gastric cancer, colorectal cancer (CRC), pancreatic cancer, and lung cancer, where high cystatin SN expression in cancer tissues correlates with poor clinical outcomes. dovepress.com This context-dependent function underscores the complexity of this compound's involvement in cancer.
Cysteine cathepsins, inhibited by type 2 cystatins, are known to play significant roles in promoting tumor cell migration, invasion, and metastasis through various mechanisms, including the cleavage and degradation of the extracellular matrix (ECM). nih.govresearchgate.netresearchgate.netsci-hub.seaacrjournals.org By inhibiting these cathepsins, this compound can theoretically suppress these processes. nih.govresearchgate.netsci-hub.se
For instance, cystatin C, a potent inhibitor of cathepsin B, has been shown to suppress cell migration, thereby inhibiting tumor invasion and metastasis in some contexts. nih.govsci-hub.se It can also influence the TGF-β signaling pathway, which is involved in metastatic events like loss of cell contacts and increased cell migration, by interacting with the TGF-β receptor 2. nih.govsci-hub.seaacrjournals.org
Studies on cystatin SN (CST1) have shown that its overexpression in cell lines can lead to increased tumor growth and metastasis in vitro. dovepress.com This suggests that in certain cancers, this compound might promote migration and invasion, potentially through mechanisms that are not solely dependent on cathepsin inhibition or by influencing a balance of proteolytic activities that favors pro-metastatic processes. dovepress.com The ability of cystatins to alter the structural, physical, and biochemical properties of the ECM may also contribute to their influence on cancer cell invasion and metastasis. researchgate.net
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the ECM, all of which interact to influence tumor progression. amegroups.org Cysteine cathepsins and their inhibitors, the cystatins, are key players in the TME, modulating immune responses and influencing the behavior of various cell types. nih.govresearchgate.netresearchgate.netfrontiersin.org
Type 2 cystatins are considered natural immunosuppressants because they inhibit cysteine cathepsins that are necessary for immune cell development and polarization. nih.govresearchgate.net Theoretically, this immunosuppressive effect could contribute to tumor progression by allowing cancer cells to evade immune surveillance. nih.govresearchgate.net
However, the interaction is complex. Tumor-associated myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), are significant sources of excessive cysteine cathepsin activity in cancer, contributing to immunosuppression and tumor promotion. nih.govresearchgate.netfrontiersin.org Cystatins, by inhibiting these cathepsins, could potentially counteract some of these immunosuppressive effects. nih.govresearchgate.net
Cystatin F (CST6), another type 2 cystatin, is an important immune modulator that acts as a natural immunosuppressant. nih.govresearchgate.net High levels of cystatin F in immune cells like NK cells and T cells can reduce their cytotoxicity by inhibiting cathepsins involved in activating cytotoxic proteins like perforin (B1180081) and granzymes. nih.govresearchgate.net While specific research on this compound's direct impact on immune evasion in the TME is less detailed in the provided context, its classification as a type 2 cystatin and its role in regulating cysteine proteases suggest a potential involvement in modulating immune cell function within the tumor microenvironment. nih.govresearchgate.net The dual effects observed for some cystatins in cancer, including influencing immune responses, highlight the need for further research to fully understand this compound's specific contributions to the intricate interplay within the TME and its impact on immune evasion. nih.govresearchgate.net
| Pathological Area | Key Mechanisms Involving this compound (and related Type 2 Cystatins) | Observed Role (Context-Dependent) | Relevant Cathepsins/Pathways |
| Neurodegeneration | Inhibition of cysteine proteases involved in protein degradation. archivesofmedicalscience.comarchivesofmedicalscience.com Influence on protein aggregation (e.g., Aβ for CST3). archivesofmedicalscience.comnih.gov Modulation of neuronal survival pathways. nih.govfrontiersin.org | Potential Neuroprotective | Cathepsin B, H, L, S. archivesofmedicalscience.comarchivesofmedicalscience.com Autophagy pathways. nih.govfrontiersin.org |
| Cancer Progression | Inhibition of cysteine cathepsins involved in ECM degradation, migration, and invasion. nih.govresearchgate.netresearchgate.netsci-hub.seaacrjournals.org Modulation of signaling pathways (e.g., TGF-β for CST3). nih.govsci-hub.seaacrjournals.org Influence on immune cell function. nih.govresearchgate.netresearchgate.netfrontiersin.org | Dual (Anti-tumorigenic/Pro-tumorigenic) dovepress.comnih.govresearchgate.netsci-hub.se | Cathepsin B, L, S, K, X. nih.govresearchgate.netresearchgate.net Legumain. nih.govresearchgate.net TGF-β pathway. nih.govsci-hub.seaacrjournals.org Wnt, GSK3, AKT, IL-6 pathways (for CST1). dovepress.com |
| Cancer Metastasis | Inhibition of cysteine cathepsins that facilitate cell migration and invasion. nih.govresearchgate.netresearchgate.netsci-hub.seaacrjournals.org Modulation of ECM remodeling. researchgate.net Influence on cell adhesion and EMT (for CST3). sci-hub.se | Dual (Inhibitory/Promotional) | Cathepsin B, L, S, K, X. nih.govresearchgate.netresearchgate.net Legumain. nih.govresearchgate.net ECM components. researchgate.net |
| Tumor Microenvironment | Regulation of immune cell activity via cathepsin inhibition. nih.govresearchgate.netresearchgate.netfrontiersin.org Potential influence on immunosuppression. nih.govresearchgate.net | Complex, Context-Dependent | Cysteine cathepsins in immune cells (e.g., NK, T cells, DCs). nih.govresearchgate.net Legumain (in TAMs and cancer cells). nih.govresearchgate.net |
Modulation of Cell Migration, Invasion, and Extracellular Matrix Remodeling
Participation in Inflammatory Disease Pathogenesis
This compound, like other type 2 cystatins, has been implicated in the regulation of human immune responses and can be considered an immune modulator. nih.govnih.gov Type 2 cystatins are natural inhibitors of cysteine cathepsins and legumain, enzymes that can trigger immune responses and whose dysregulation is often associated with autoimmune diseases. nih.gov By inhibiting these proteases, type 2 cystatins can suppress inflammatory responses and immune cell activation. nih.gov
Specific research highlights the association of this compound with inflammatory conditions, particularly those affecting mucosal tissues where it is highly expressed. Altered levels of this compound have been observed in conditions such as periodontitis and dry eye syndrome. abcam.com In periodontitis, changes in this compound levels can disrupt the proteolytic balance, contributing to tissue destruction and inflammation. abcam.com this compound inhibits the proteolytic activities of cathepsin B, H, and L, which are involved in periodontal tissue destruction. abcam.comjcancer.org SD-type cystatins, which include this compound, also exhibit anti-microbial functions, inhibiting the growth of various bacterial strains implicated in periodontal disease in vitro. nih.gov
While Cystatin C (another type 2 cystatin) has been more extensively studied as a biomarker for various autoimmune and inflammatory diseases like rheumatoid arthritis and sepsis, research also suggests a role for other type 2 cystatins, including this compound. nih.govresearchgate.net For instance, Cystatin SN (CST1), another type 2 cystatin, has been associated with type 2 inflammatory airway diseases such as chronic rhinosinusitis, rhinitis, asthma, chronic obstructive pulmonary disease, and chronic hypersensitivity pneumonitis. researchgate.netnih.gov Physiologically, Cystatin SN protects tissues from destructive proteolysis, but pathologically, its secretion can initiate and amplify type 2 immunity, leading to disease. researchgate.netnih.gov This suggests a potential parallel or related role for this compound in inflammatory processes, particularly in tissues where it is abundant.
Studies have shown that increased circulating levels of cathepsin S and Cystatin C are associated with inflammatory conditions like atherosclerosis. inabj.org An imbalance between cathepsin S and its inhibitor, Cystatin C, is implicated in the pathogenesis of atherosclerosis. inabj.org While direct studies focusing solely on this compound's specific contribution to the inflammatory cascade in these conditions are less prevalent in the provided results compared to Cystatin C, its function as a cysteine protease inhibitor positions it as a potential modulator of inflammatory pathways where these proteases are involved. abcam.comnih.govbicnirrh.res.in
Role in Connective Tissue Degradation and Remodeling Processes
This compound plays a significant role in regulating protease activities involved in tissue remodeling and maintaining structural balance. abcam.com This function is primarily mediated through its inhibition of cysteine proteases like cathepsins B, H, and L, which are capable of degrading extracellular matrix (ECM) proteins. abcam.combicnirrh.res.inlu.seprospecbio.com
In healthy tissues, cysteine cathepsins are involved in normal protein turnover and ECM maintenance. nih.govbicnirrh.res.in However, in pathological conditions, particularly inflammatory and malignant states, dysregulated cathepsin activity can lead to excessive ECM degradation, contributing to tissue destruction and aberrant remodeling. nih.govbicnirrh.res.inlu.se As an inhibitor, this compound helps to control these proteolytic activities, thereby preventing excessive tissue breakdown. abcam.com
Furthermore, there is an interplay between cysteine proteases and matrix metalloproteinases (MMPs) in tissue remodeling. MMPs are another family of proteinases involved in ECM degradation. ersnet.orgnih.gov Some studies suggest that MMPs, such as MMP-2 and MMP-9, can cleave cystatins, including Cystatin C, potentially affecting their inhibitory function and thus indirectly influencing the balance of proteolytic activity in the ECM. ersnet.orgresearchgate.net While direct evidence of MMP-mediated cleavage of this compound was not specifically found in the provided search results, the general principle of crosstalk between different protease systems and their inhibitors highlights the complexity of tissue remodeling processes. ersnet.org
In fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis, there is an imbalance between ECM synthesis and degradation, leading to excessive collagen deposition. nih.govmdpi.comfebscongress.org Cysteine cathepsins are involved in ECM remodeling, and in fibrosis, the balance between cathepsins and cystatins can be impaired, often favoring cystatins. nih.govfebscongress.org For instance, Cystatin C secretion is upregulated during the differentiation of fibroblasts into myofibroblasts, promoting collagen deposition by inhibiting ECM-degrading cathepsins. nih.govfebscongress.org While the specific role of this compound in these fibrotic processes requires further investigation, its function as a cysteine protease inhibitor suggests it could potentially contribute to the altered proteolytic landscape observed in these conditions. abcam.com
The involvement of this compound in maintaining the integrity of mucosal barriers, such as those in the oral cavity and ocular surface, underscores its role in protecting connective tissues from excessive proteolytic damage. abcam.com By controlling the activity of cathepsins, this compound helps to preserve the structural components of these tissues. abcam.com
Data Table: this compound and Associated Pathologies
| Associated Condition | Observed Role/Finding | Relevant Proteases Inhibited by this compound |
| Periodontitis | Altered levels, contributes to tissue destruction and inflammation. abcam.com | Cathepsin B, H, L abcam.comjcancer.org |
| Dry Eye Syndrome | Implicated role in protecting ocular surfaces. abcam.com | Cathepsin B, H, L abcam.com |
| Inflammatory Processes | Potential immune modulator, suppresses inflammatory responses via protease inhibition. nih.gov | Cysteine Cathepsins, Legumain nih.gov |
| Connective Tissue Issues | Helps regulate protease activities to maintain structural balance. abcam.com | Cathepsin B, H, L abcam.com |
Data Table: this compound Inhibition Profile (Based on general Type 2 Cystatin activity and specific mentions)
| Target Protease | Inhibition by this compound | Notes |
| Cathepsin B | Yes abcam.comjcancer.org | Involved in periodontal tissue destruction and ECM degradation. abcam.combicnirrh.res.in |
| Cathepsin H | Yes abcam.comjcancer.org | Involved in periodontal tissue destruction. abcam.comjcancer.org |
| Cathepsin L | Yes abcam.comjcancer.org | Involved in periodontal tissue destruction and ECM degradation. abcam.combicnirrh.res.in |
| Cathepsin K | Not directly specified | Primarily inhibited by Cystatin C, involved in bone remodeling. nih.gov |
| Cathepsin S | Not directly specified | Primarily inhibited by Cystatin C, involved in inflammation. inabj.org |
| Legumain | Potential nih.gov | Some type 2 cystatins inhibit legumain. nih.govbicnirrh.res.inlu.se |
Advanced Research Methodologies for Studying Cystatin 2
Structural Biology Techniques
Structural biology techniques are fundamental in determining the three-dimensional arrangement of Cystatin-2, providing insights into its inhibitory mechanism and interactions.
X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of proteins, including cystatins, in their crystalline form. The crystal structure of chicken egg white cystatin, a type 2 cystatin, was one of the first cysteine proteinase inhibitors to be determined by X-ray crystallography, providing a model for the type 2 cystatin family. lu.seembopress.org This method has been used to refine structures to high resolutions, revealing the arrangement of alpha-helices and beta-sheets that form the core structure and the wedge-shaped inhibitory edge. embopress.orgresearchgate.netnih.govnih.gov X-ray crystallography has also been applied to study the structures of other type 2 cystatins, such as human cystatin D, and complexes of cystatins with their target proteases like papain, illustrating the mode of interaction. lu.seembopress.orgnih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for determining protein structures, particularly in solution, offering insights into protein dynamics and flexibility. NMR has been used to study the solution structure of cystatin variants and to investigate structural changes upon dimerization. nih.govrcsb.orgnih.gov For example, NMR studies on human cystatin A (a type 1 cystatin) have revealed details about its secondary structure and the conformation of its binding loops, highlighting differences compared to crystal structures of other cystatins. nih.govrcsb.org NMR spectroscopy can also be used in broader applications, such as in assays combining multiple biomarkers, including cystatin C, for improved diagnostic accuracy. numares.us
Small-Angle X-ray Scattering (SAXS) and Cryo-Electron Microscopy (Cryo-EM)
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the visualization of biological macromolecules and complexes at very high resolution, without the need for crystallization. While less common for small, monomeric proteins like this compound compared to larger complexes, Cryo-EM is valuable for studying the structures of protein oligomers and amyloid fibrils formed by some cystatins, such as cystatin C. researchgate.netresearchgate.netnyu.edu This technique can reveal the structural features of these larger assemblies that may be involved in pathological processes.
Advanced Biochemical and Biophysical Assays
Advanced biochemical and biophysical assays are essential for characterizing the activity, specificity, and interactions of this compound.
High-Throughput Screening for Inhibitor Specificity
High-throughput screening (HTS) methodologies are employed to rapidly assess the inhibitory activity of this compound against a wide range of cysteine proteases and to identify potential inhibitors or modulators of this compound activity. These assays often involve the use of fluorescent substrates that are cleaved by proteases, with the inhibition of cleavage indicating this compound activity. HTS allows for the efficient screening of large libraries of compounds or variants to determine the specificity and potency of inhibition. scienceopen.comnih.gov While specific high-throughput screening data solely focused on this compound inhibitor specificity in isolation were not extensively detailed in the search results, the general principles of HTS for protease inhibitors and related proteins like cystatin C are well-established and applicable to this compound research. scienceopen.comnih.govnih.gov
Analysis of Protein-Protein Interaction Dynamics
Understanding the dynamics of this compound interactions with its target proteases and other proteins is crucial for elucidating its biological functions. Techniques such as surface plasmon resonance (SPR) and molecular dynamics simulations are used to analyze protein-protein interaction dynamics. scienceopen.complos.org SPR can provide real-time data on binding kinetics, including association and dissociation rates, and affinity constants. scienceopen.com Molecular dynamics simulations offer a computational approach to study the flexibility and dynamic behavior of this compound and its complexes, providing insights into the molecular details of binding and the influence of amino acid residues on interaction profiles. plos.orgnih.gov Studies on other cystatins have utilized these methods to compare binding modes and understand the basis for differing inhibitory affinities towards various cathepsins. plos.org Protein-protein interaction networks can also be analyzed computationally to identify potential interaction partners and pathways involving cystatin proteins. researchgate.net
Molecular and Cell Biology Experimental Systems
Molecular and cell biology experimental systems are vital for studying the expression, localization, and cellular functions of this compound. This includes using various cell lines and model organisms, as well as techniques to manipulate gene expression and protein levels. Studies utilizing cell cultures can investigate the effects of this compound on cellular processes such as proliferation, migration, and apoptosis, often in the context of its role as a protease inhibitor. nih.govnih.govnih.gov For instance, research has explored the impact of this compound on cancer cell growth and sensitivity to treatments. nih.govnih.gov
Experimental systems also involve the use of techniques like quantitative PCR and Western blotting to measure CST2 gene expression and this compound protein levels in different tissues and cell types under various conditions. acrobiosystems.com Immunostaining and microscopy can be used to determine the cellular localization of this compound. nih.gov Furthermore, genetic manipulation techniques, such as overexpression or knockdown of CST2, can be employed to study the functional consequences of altered this compound levels in cellular and in vivo models. nih.gov While direct detailed experimental data tables for this compound specifically in these systems were not consistently found across the search results, the methodologies are standard in molecular and cell biology research applied to understanding protein function. Studies on other cystatins provide examples of how these systems are used to investigate cellular uptake, inhibition of intracellular enzymes, and roles in immune responses and disease progression. nih.govfrontiersin.org
Gene Silencing and Overexpression Studies
Gene silencing and overexpression techniques are fundamental tools for investigating the cellular functions of this compound. By altering the endogenous levels of this compound, researchers can deduce its necessity and sufficiency in various biological processes.
Gene silencing, often achieved through RNA interference (RNAi), involves reducing the expression of the gene encoding this compound. This approach allows for the study of phenotypes that arise from a deficiency in this compound. For instance, RNA interference has been used to silence cystatin genes in ticks, leading to reduced transcript levels and significant impacts on blood engorgement and reproduction mdpi.comresearchgate.net. A significant reduction (63%) in cystatin transcript levels was observed in Haemaphysalis longicornis ticks after five days of feeding following cystatin dsRNA injection, compared to control groups mdpi.com. Similarly, a 50-90% reduction in cystatin transcript levels has been reported in other gene-silencing experiments mdpi.com. This reduction in transcript levels correlated with significant decreases in engorgement weight, egg mass, and egg conversion ratio mdpi.com.
Conversely, overexpression studies involve introducing additional copies of the this compound gene or a construct that leads to increased protein production. This method helps in understanding the potential effects of elevated this compound levels and can sometimes compensate for the silencing of other related genes. Overexpression of cystatin genes has been explored in various contexts, including in Bacillus subtilis for the production of maize this compound to interfere with nematode digestive proteins researchgate.netresearchgate.net. This recombinant cystatin demonstrated significant mortality rates in nematode juveniles, with higher concentrations (30% and 40%) yielding mortality rates ranging from 65% to 89% after 72 hours researchgate.netresearchgate.net. In another study, overexpressing human cystatin C in transgenic chickens was explored as a potential bioreactor system for producing this protein scispace.commdpi.com. Overexpression of cystatin A in murine models of pancreatic cancer has also been shown to promote antitumor activity, leading to significantly longer survival and increased infiltration of immune cells in tumors nih.govnih.gov.
Reporter Gene Assays and Cell-Based Functional Screens
Reporter gene assays and cell-based functional screens are valuable for analyzing the transcriptional regulation of the this compound gene and assessing the functional consequences of altering this compound levels within a cellular context.
Reporter gene assays typically involve linking the promoter region of the this compound gene to a reporter gene, such as luciferase or green fluorescent protein (GFP). Changes in the activity or expression of the reporter gene then reflect changes in the transcriptional activity of the this compound promoter under different conditions or in response to specific stimuli. Luciferase-reporter assays have been developed using the promoter regions of genes like Cystatin A (a related cystatin) in metabolically competent HepG2 cells to assess mechanism-based genotoxicity and oxidative stress nih.gov. These assays demonstrated high sensitivity, specificity, and predictivity for genotoxicity nih.gov. Reporter gene assays have also been used to study the inhibition of TGF-β-responsive reporter gene expression by cystatin C in HT1080 cells aacrjournals.orgspringermedizin.de.
Cell-based functional screens involve using cell lines or primary cell cultures to evaluate the effects of modulating this compound expression on various cellular processes, such as proliferation, migration, invasion, or apoptosis. These screens can be high-throughput, allowing for the rapid assessment of many conditions or genetic modifications. For example, cystatin SN overexpressing cell line HCT116 exhibited increased tumor growth and metastasis in vitro nih.gov. Studies examining the uptake of cystatin by melanoma cells in culture have also provided insights into the interaction of cystatins with cancer cells scirp.orgresearchgate.net.
In Vitro and In Vivo Model Systems
Research on this compound heavily relies on both in vitro (cell-based) and in vivo (animal) model systems to understand its biological functions in a more complex environment.
Utilization of Genetically Modified Cell Lines and Primary Cell Cultures
Genetically modified cell lines and primary cell cultures are essential for controlled experiments investigating the cellular roles of this compound. Cell lines can be engineered to stably overexpress or silence this compound, providing a consistent system for study. Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model, although they can be more challenging to work with and maintain.
Genetically modified cell lines, such as those overexpressing cystatin SN or cystatin A, have been used to study their roles in cancer progression and antitumor immunity nih.govnih.govnih.gov. Primary cell cultures, including primary neuronal cultures and primary mixed glial cells, have been utilized to investigate the neuroprotective effects of cystatin C and the impact of cystatin F deficiency on demyelination mdpi.comfrontiersin.orgarchivesofmedicalscience.com. Studies on the uptake of cystatin by melanoma cells in culture also utilize cell-based systems to examine cellular interactions scirp.orgresearchgate.net. Furthermore, embryonic stem (ES) cells have been used to study the role of cystatin C in supporting their differentiation into neural stem cells pnas.org.
Development and Application of Genetically Engineered Animal Models
Genetically engineered animal models, particularly mice, are crucial for studying the in vivo functions of this compound and its role in complex physiological and pathological processes. These models include knockout mice, where the this compound gene has been deleted or inactivated, and transgenic mice, which overexpress this compound or a modified version.
Cystatin C-deficient (CstC-/-) mice have been established and used to study the role of cystatin C in inflammation, sepsis, and neurodegenerative disorders mdpi.comresearchgate.net. These mice showed increased sensitivity to LPS-induced sepsis mdpi.comresearchgate.net. Cystatin B-knockout mice serve as a model for Unverricht-Lundborg disease and exhibit progressive ataxia and myoclonic seizures oup.complos.org. Studies using these models have revealed molecular changes consistent with the pathology of the disease oup.com. Cystatin F gene knockout mice have been utilized to clarify the functional role of cystatin F during the demyelination process in a cuprizone-induced demyelination model frontiersin.org. These studies demonstrated that the absence of cystatin F aggravated demyelination frontiersin.org.
Transgenic mice overexpressing specific cystatins have also been developed. For example, transgenic mice overexpressing desmoglein 2 showed altered expression of cystatin A in keratinocytes researchgate.net. Transgenic mice overexpressing human cystatin C have been used to investigate its effects on amyloid-β deposition in the context of Alzheimer's disease archivesofmedicalscience.com. Genetically engineered animal models provide valuable insights into the systemic effects and complex interactions of this compound that cannot be fully replicated in vitro.
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches play an increasingly important role in studying this compound, offering insights into its structure, dynamics, and interactions at a molecular level.
Molecular Dynamics Simulations and Protein Docking
Molecular dynamics (MD) simulations and protein docking are powerful computational techniques used to model the behavior of this compound and its interactions with other molecules, particularly cysteine proteases.
Molecular dynamics simulations provide detailed information about the conformational changes, stability, and dynamics of proteins over time. These simulations have been used to investigate the structural dynamics of human family 1 and 2 cystatins, including this compound, in their interaction with cathepsin L1 plos.orgnih.gov. MD simulations can reveal the molecular details of binding modes and the contribution of different regions of cystatins to the interaction plos.orgnih.gov. For instance, studies have shown that while van der Waals contacts prevail in the L1 and L2 loops, the N-terminal segment primarily acts as an electrostatic interaction site plos.orgnih.gov. MD simulations have also been employed to study the structure and stability of human cystatin C trimers, providing insights into amyloid formation aip.orgmaynoothuniversity.ietandfonline.com.
Protein docking algorithms predict the preferred orientation and binding energy of two interacting proteins. This is particularly useful for understanding how this compound binds to and inhibits its target proteases. Protein-protein rigid body docking programs have been used to predict the binding modes of cathepsin-cystatin complexes plos.org. Docking studies can help identify key amino acid residues involved in the interaction and correlate them with inhibitory affinity plos.orgnih.govnih.gov. Computational docking has been used to evaluate the ability of predicted cystatin C structures to inhibit cysteine protease activity, identifying key residues involved in blocking the active site mdpi.com. These computational methods complement experimental studies by providing atomic-level insights into the molecular mechanisms of this compound function.
| Method | Application to this compound Research | Key Findings/Examples |
| Gene Silencing (RNAi) | Reducing this compound expression to study loss-of-function phenotypes. | Reduced tick engorgement and reproduction upon cystatin silencing mdpi.comresearchgate.net. |
| Gene Overexpression | Increasing this compound expression to study gain-of-function phenotypes or for protein production. | Increased nematode mortality by overexpressing maize this compound in B. subtilis researchgate.netresearchgate.net. Promoted antitumor activity in mice by cystatin A overexpression nih.govnih.gov. |
| Reporter Gene Assays | Analyzing this compound gene promoter activity and transcriptional regulation. | Used with Cystatin A promoter to assess genotoxicity nih.gov. Studied inhibition of TGF-β-responsive expression by cystatin C aacrjournals.orgspringermedizin.de. |
| Cell-Based Functional Screens | Evaluating the impact of this compound modulation on cellular processes (proliferation, migration, etc.). | Cystatin SN overexpression increased tumor growth and metastasis nih.gov. Studied cystatin uptake by melanoma cells scirp.orgresearchgate.net. |
| Genetically Modified Cell Lines | Consistent systems for studying this compound function in vitro. | Cell lines overexpressing cystatin SN or cystatin A for cancer research nih.govnih.govnih.gov. |
| Primary Cell Cultures | More physiologically relevant in vitro models. | Used to study neuroprotective effects of cystatin C and impact of cystatin F deficiency mdpi.comfrontiersin.orgarchivesofmedicalscience.com. Studied cystatin C's role in ES cell differentiation pnas.org. |
| Genetically Engineered Animal Models (Knockout) | Studying in vivo consequences of this compound deficiency. | Cystatin C-deficient mice show increased sensitivity to sepsis mdpi.comresearchgate.net. Cystatin B-knockout mice model epilepsy oup.complos.org. Cystatin F knockout mice show aggravated demyelination frontiersin.org. |
| Genetically Engineered Animal Models (Transgenic) | Studying in vivo consequences of this compound overexpression or modified versions. | Transgenic chickens expressing human cystatin C scispace.commdpi.com. Transgenic mice overexpressing cystatin A show altered gene expression researchgate.net. Transgenic mice overexpressing cystatin C study amyloid deposition archivesofmedicalscience.com. |
| Molecular Dynamics Simulations | Modeling protein dynamics, conformational changes, and stability. | Investigated interactions between cystatins and cathepsin L1 plos.orgnih.gov. Studied human cystatin C trimer structure and stability aip.orgmaynoothuniversity.ietandfonline.com. |
| Protein Docking | Predicting binding modes and interactions between this compound and other molecules. | Predicted binding modes of cathepsin-cystatin complexes plos.org. Identified key residues in cystatin-protease interactions plos.orgnih.govnih.govmdpi.com. |
Phylogenetic Analysis and Comparative Genomics
Phylogenetic analysis and comparative genomics studies have provided insights into the evolutionary history and relationships of this compound within the broader cystatin superfamily. The cystatin superfamily is believed to have originated in the ancestor of eukaryotes, with an early gene duplication event giving rise to two ancestral lineages: stefins (type 1 cystatins) and type 2 cystatins. nih.govnih.gov Type 2 cystatins, including this compound, evolved from a stefin-like ancestor through the acquisition of cysteine residues, disulfide bridges, and a signal peptide, enabling their secretion. nih.gov
Studies comparing cystatin gene families across different species, including mammals and other vertebrates, have revealed a dynamic evolutionary process involving gene duplications and divergences. csic.es The gene encoding cystatin C (CST3) is considered more ancestral, being present in various vertebrates. csic.es The salivary cystatins, which include this compound (encoded by CST2), Cystatin D (CST5), Cystatin S (CST4), and Cystatin SN (CST1), are thought to have originated from cystatin C through gene duplication events. csic.es These genes are often found clustered together in genomes, such as the locus on human chromosome 20. nih.govnih.gov
Comparative genomic analyses in plants, such as Arabidopsis, rice, and barley, have also identified cystatin gene families with conserved motifs, and phylogenetic analysis in these species has helped identify orthologous groups and instances of gene duplication. nih.gov Similarly, genome-wide analysis of the cystatin family in Sorghum has shown uneven distribution of cystatin genes on chromosomes and evidence of tandem duplication events, with phylogenetic analysis grouping Sorghum cystatins with those from other Poaceae species like barley and rice. peerj.comresearchgate.net These studies highlight both the high evolutionary conservation of core cystatin features and lineage-specific diversification. peerj.comfrontiersin.org
Research in early-emerging metazoans has shown that the cystatin gene repertoire can differ significantly among phyla. nih.gov While stefins are present in most investigated lineages, type 2 cystatins may be absent in some basal metazoan groups. nih.gov This further underscores the complex evolutionary trajectory of the cystatin superfamily.
High-Throughput Gene Expression Profiling
High-throughput gene expression profiling techniques, such as RNA sequencing and microarray analysis, have been instrumental in determining the spatial and temporal expression patterns of the CST2 gene and its protein, this compound. These studies reveal where and when this compound is produced, providing clues about its physiological roles.
In humans, CST2 gene expression shows a restricted and tissue-specific pattern. It is notably expressed at high levels in salivary glands, particularly the submandibular and parotid glands, and is found in saliva. nih.govgenecards.orgnih.govuniprot.orgresearchgate.net Expression has also been reported in tears and seminal plasma. nih.govwikipedia.org While some type 2 cystatin genes like CST3 (encoding Cystatin C) are expressed at modest levels in a wide range of tissues, the expression of CST1, CST2, CST4, and CST5 is more tissue-specific. nih.govresearchgate.net Specifically, CST2 and CST5 expression appears restricted primarily to the submandibular and parotid glands in adults. nih.govresearchgate.net
Studies using high-throughput methods have also examined cystatin gene expression in other organisms. For example, in the soft tick Ornithodoros moubata, Om-cystatin 2 mRNA was detected in various tissues, including salivary glands, Malpighian tubules, and ovaries, and its levels were significantly suppressed after a blood meal. researchgate.net In mice, expression profiling of type 1 and 2 cystatin genes revealed varied expression patterns across different tissues and during embryonic development. plos.orgnih.gov Some cystatin genes show ubiquitous expression, while others, like Stfa2l1 (a stefin), have more restricted expression patterns with high levels in fetal liver, bone marrow, and spleen. plos.orgnih.gov
High-throughput transcriptomic profiling has also been used to identify changes in cystatin gene expression in the context of disease or specific conditions. For instance, studies have investigated cystatin gene expression in relation to gastric cancer, chronic mucocutaneous candidiasis, and prostate cancer. nih.gov Transcriptomic profiling of the cystatin F gene (CST7) has identified its neutrophil-specific upregulation during acute inflammation in humans, demonstrating the value of these methods in identifying disease-associated genes and potential biomarkers. frontiersin.org Similarly, transcriptome analysis in Sorghum has shown differential expression of cystatin genes in response to biotic and abiotic stresses. peerj.comresearchgate.net
These comprehensive expression datasets generated through high-throughput methodologies are crucial for understanding the functional implications of this compound and other cystatins in health and disease across different species.
Comparative Analysis and Functional Divergence Within the Cystatin Superfamily
Sequence Homology and Structural Conservation Among Type 2 Cystatins
Type 2 cystatins share significant sequence homology and a common three-dimensional structure ebi.ac.ukmdpi.comnih.govplos.org. The characteristic cystatin fold consists of a five-stranded antiparallel β-sheet wrapped around a five-turn α-helix ebi.ac.ukmdpi.complos.orgnih.gov. Despite variations in amino acid sequence, this core structure is conserved among superfamily members ebi.ac.ukplos.org. Human type 2 cystatins, including Cystatin-2, possess two conserved disulfide bonds, typically located at the carboxyl terminus, which are characteristic of this subfamily and contribute to their secreted nature plos.orgarchivesofmedicalscience.comresearchgate.net.
This compound (Cystatin SA) exhibits high amino acid sequence identity with other salivary-type cystatins, sharing 87% identity with Cystatin SN (CYS1) and 90% identity with Cystatin S nih.gov. This high degree of homology underscores their close evolutionary relationship and conserved structural framework. Conserved regions shared among human type 2 cystatins are crucial for their ability to inhibit protease function mdpi.com. These conserved motifs form a wedge-like structure that interacts with the active site of target cysteine proteases plos.orgnih.gov.
Divergence in Expression Patterns and Functional Specificity Across Members
Although sharing structural similarities, type 2 cystatins display distinct expression patterns and functional specificities mdpi.comjcancer.org. This divergence contributes to their varied physiological roles mdpi.com. While some type 2 cystatins, like Cystatin C (encoded by CST3), are ubiquitously expressed in various tissues and cells, others, including this compound, exhibit more tissue-specific expression jcancer.orgnih.gov.
Research indicates that CST2 expression is primarily restricted to the submandibular and parotid glands nih.gov. It is found at high levels in saliva, tears, and seminal plasma, suggesting protective functions in these fluids wikipedia.org. This contrasts with the broader expression of Cystatin C, which is found in virtually all tissues and body fluids . The differential expression patterns of salivary cystatins like this compound, Cystatin SN (CST1), Cystatin S (CST4), and Cystatin D (CST5) suggest specialized functions despite their close sequence similarity nih.gov. For instance, CST1, CST2, CST4, and CST5 genes show differential, tissue-specific patterns, with CST2 and CST5 expression restricted to the submandibular and parotid glands, while CST1 and CST4 are also expressed in the lacrimal gland nih.gov.
Functionally, type 2 cystatins primarily inhibit cysteine cathepsins, a group of lysosomal cysteine proteases involved in various biological processes mdpi.comjcancer.org. While most type 2 cystatins inhibit papain-like peptidases, their inhibitory efficiency and specificity towards different cathepsins can vary nih.govplos.orguniprot.org. For example, Cystatin C is a strong inhibitor of cathepsin B, while Cystatin D is a much stronger inhibitor of cathepsin S and cathepsin H but less potent against cathepsin L and does not inhibit cathepsin B mdpi.comresearchgate.net. Cystatin E/M is a strong legumain inhibitor mdpi.com. Although this compound is known to have cathepsin inhibitory function similar to Cystatin C, its inhibitory efficiency is reported to be much lower than that of Cystatin C nih.gov.
The distinct expression profiles and varied inhibitory specificities highlight the functional divergence within the type 2 cystatin subfamily, allowing each member, including this compound, to potentially play unique roles in specific physiological contexts.
Evolutionary Trajectories and Identification of Conserved Functional Domains
The cystatin superfamily is believed to have originated in the ancestor of eukaryotes, with a primordial gene duplication giving rise to the ancestral lineages of cystatins and stefins nih.govresearchgate.net. While stefins have remained relatively conserved in gene copy number, cystatins have undergone more complex and dynamic evolution involving gene and domain duplications, particularly in multicellular eukaryotes nih.govresearchgate.netgenenames.org. The clustering of most human type 2 cystatin genes on chromosome 20p11.21 is indicative of gene duplication events during evolution wikipedia.orgnih.govwikipedia.org.
Evolutionary analysis of the cystatin superfamily reveals conserved functional domains crucial for their inhibitory activity plos.orgebi.ac.ukplos.orgresearchgate.net. The characteristic cystatin fold contains conserved regions that interact with the active site of target proteases plos.orgnih.gov. Key conserved motifs in type 2 cystatins include the N-terminal segment, the first hairpin loop containing the conserved QxVxG motif, and the second hairpin loop which often contains a conserved PW (Pro-Trp) segment plos.orgplos.orgnih.govfrontiersin.org. These regions collectively form the protease binding site plos.orgnih.gov.
This compound, as a member of the type 2 subfamily, possesses these characteristic conserved domains and the two conserved disulfide bonds plos.orgarchivesofmedicalscience.comresearchgate.net. While the core inhibitory motifs are generally conserved, variations in these regions or surrounding sequences among different type 2 cystatins can contribute to their differential inhibitory profiles and functional specificities plos.orgoup.com. For instance, some cystatins in the male reproductive tract subgroup, while having the four conserved cysteine residues for disulfide bonds, may lack some of the conserved motifs critical for binding to papain-like cysteine proteases, suggesting potentially different biochemical or biological functions oup.com.
The evolutionary trajectory of type 2 cystatins, marked by gene clustering and diversification, has resulted in a subfamily of proteins with conserved structural features but distinct expression patterns and specialized functions, allowing them to regulate proteolytic activity in a spatially and functionally specific manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
